The compound can be classified as a propanediol derivative with a phenoxy group substituted at the 3-position. Its molecular formula is , and it is often encountered in pharmaceutical contexts, particularly as an impurity in the synthesis of drugs like Metoprolol, a beta-blocker used in treating hypertension and other cardiovascular conditions .
The synthesis of 1,2-Propanediol, 3-(4-(2-methoxyethyl)phenoxy)- typically involves several key steps:
The molecular structure of 1,2-Propanediol, 3-(4-(2-methoxyethyl)phenoxy)- features:
The chiral nature of this compound means it exists in two enantiomeric forms, which can lead to different biological activities.
The mechanism of action for 1,2-Propanediol, 3-(4-(2-methoxyethyl)phenoxy)- involves its interaction with biological targets such as enzymes and receptors. The epoxide ring can undergo nucleophilic attack by biological nucleophiles (e.g., amino acids in proteins), leading to covalent bonding that may alter enzyme activity or receptor function. This property makes it valuable in medicinal chemistry for drug design and development .
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 230.27 g/mol |
Boiling Point | ~250°C |
Solubility | Soluble in water |
The compound is systematically named 3-[4-(2-methoxyethyl)phenoxy]propane-1,2-diol according to IUPAC conventions, reflecting its core propane chain with hydroxyl groups at positions 1 and 2, and a phenoxy substituent at position 3. The aromatic ring bears a 2-methoxyethyl group at the para position, completing the molecular architecture. Its molecular formula is C₁₂H₁₈O₄, corresponding to a molecular weight of 226.27 g/mol [2] [3]. Key structural identifiers include:
COCCc1ccc(OCC(O)CO)cc1
MELFVOGWPJFQBB-UHFFFAOYSA-N
COCCC1=CC=C(C=C1)OCC(CO)O
Stereochemically, the compound exists as a racemic mixture designated (2RS) in pharmacopeial contexts due to the chiral center at the C2 position of the propanediol chain. XLogP3 values of 0.8 indicate moderate lipophilicity, consistent with its solubility profile: miscible in water, methanol, and chloroform but insoluble in nonpolar alkanes. Predicted density (1.145 g/cm³) and boiling point (382.7±32.0°C) further characterize its physical behavior [3] [5] [7].
Table 1: Comprehensive Nomenclature and Identifiers
Classification | Identifier |
---|---|
Systematic Name | 3-[4-(2-Methoxyethyl)phenoxy]propane-1,2-diol |
CAS Registry | 62572-90-1 |
European Pharmacopeia Designation | Metoprolol EP Impurity D |
Other Synonyms | H-93/82; Metoprolol Succinate Impurity D; (2RS)-3-[4-(2-Methoxyethyl)phenoxy]propane-1,2-diol |
Molecular Formula | C₁₂H₁₈O₄ |
Exact Mass | 226.1205 Da |
The compound emerged as a key intermediate in early metoprolol syntheses during the 1970s, leveraging nucleophilic ring-opening reactions of epichlorohydrin. Initial industrial routes involved reacting 4-(2-methoxyethyl)phenol with epichlorohydrin under basic catalysis (K₂CO₃ or NaOH), producing a glycidyl ether intermediate. Subsequent aminolysis with isopropylamine yielded racemic metoprolol. This method suffered from low regioselectivity and enantiocontrol, generating up to 15% unintended byproducts [1] [4].
A transformative advancement occurred through enantioselective catalysis. Polymeric Co(III)-salen complexes, particularly those incorporating chiral BINOL linkers, enabled asymmetric hydrolysis of epoxide intermediates. This technique achieved >99% enantiomeric excess for (S)-metoprolol precursors while allowing catalyst reuse for ≥6 cycles—significantly improving yield-efficiency metrics. Microwave-assisted synthesis later streamlined the initial glycidylation step, reducing reaction times from hours to minutes and enhancing atom economy [7] .
Table 2: Evolution of Synthetic Approaches
Synthetic Era | Methodology | Key Advancements | Limitations |
---|---|---|---|
Classical (1970s) | Base-catalyzed glycidylation | High-volume scalability; Simple reagents | Low enantioselectivity; Multiple byproducts |
Catalytic (2000s) | Co(III)-salen asymmetric hydrolysis | 99% ee; Recyclable catalysts | Complex catalyst synthesis |
Modern (2010s+) | Microwave-accelerated transesterification | Reaction time <30 min; Near-quantitative yield | Specialized equipment requirements |
This compound is formally designated Metoprolol EP Impurity D in the European Pharmacopeia and Metoprolol Succinate/Tartrate Impurity D in USP monographs. It arises primarily through incomplete aminolysis during metoprolol synthesis, where the epoxide intermediate undergoes hydrolysis instead of reaction with isopropylamine. Residual levels in APIs reflect reaction inefficiencies and purification limitations [3] [5] [7].
Analytical monitoring employs reversed-phase HPLC with UV detection (λ=275 nm), where Impurity D exhibits distinct retention at approximately Rₜ = 8.2 minutes. Pharmacopeial standards mandate strict control thresholds—typically ≤0.15% in metoprolol formulations—validated using certified reference materials (CRM) of >95% purity. CRMs enable accurate quantification and method validation, with suppliers providing vials calibrated against international standards [3] [7].
The impurity’s significance extends beyond metrology: its hydroxyl-rich structure promotes interactions with metoprolol’s isopropylamino group, potentially forming non-covalent complexes that alter crystallization kinetics. Such interactions may explain its persistence in API batches despite purification. Regulatory focus on Impurity D underscores its role as a critical process signature, where elevated levels indicate suboptimal reaction stoichiometry or workup conditions requiring corrective measures [5] [7].
Table 3: Pharmacopeial Specifications and Analytical Control
Parameter | Specification | Analytical Method | Regulatory Context |
---|---|---|---|
Pharmacopeial Identity | European Pharmacopeia: Metoprolol Impurity D | HPLC-UV retention time match; MS confirmation | EP 10.8; USP-NF 2023 |
Acceptance Threshold | NMT 0.15% (w/w) in metoprolol APIs | Quantitative HPLC with external calibration | ICH Q3B Guidelines |
Reference Material Purity | >95% (HPLC) | Area normalization at 275 nm | Supplier CoA validation (e.g., LGC Standards) |
Detection Challenges | Co-elution with related impurities | Orthogonal methods: HILIC or GC-MS | Pharmacopeial method robustness testing |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0